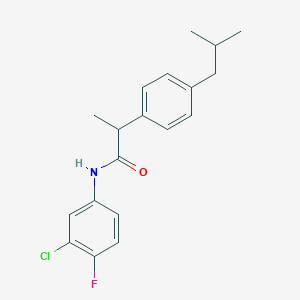
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide, also known as CFIP, is a synthetic compound that belongs to the family of amide derivatives. It is widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been shown to inhibit the activity of certain enzymes and transcription factors that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial processes for tumor metastasis. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has demonstrated anti-inflammatory and analgesic effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to induce cell cycle arrest and apoptosis. However, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide research, including the development of more efficient synthesis methods, the optimization of its therapeutic properties, and the identification of novel targets and signaling pathways for cancer treatment. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide may have potential applications in other fields, such as neurology and immunology, which warrant further investigation.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide is a synthetic compound that has shown promising therapeutic properties in scientific research. Its potential applications in cancer treatment, anti-inflammation, and analgesia make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-isobutylacetophenone with 3-chloro-4-fluoroaniline in the presence of a base. The resulting intermediate is then treated with propionyl chloride to obtain N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has also demonstrated anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
Molekularformel |
C19H21ClFNO |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H21ClFNO/c1-12(2)10-14-4-6-15(7-5-14)13(3)19(23)22-16-8-9-18(21)17(20)11-16/h4-9,11-13H,10H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
APSNSJLBIGECBQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
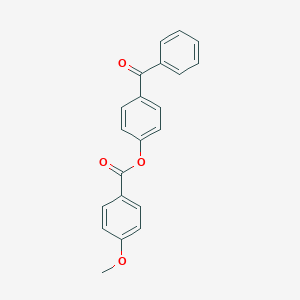

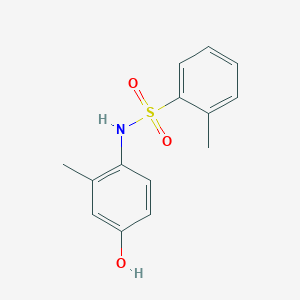


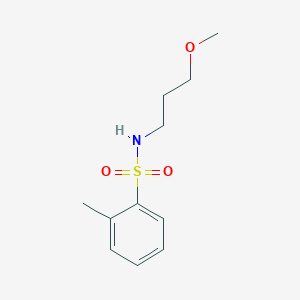
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)

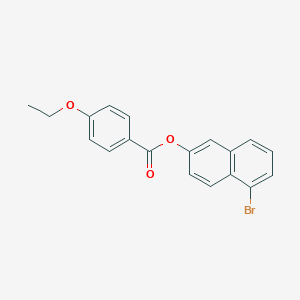
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
